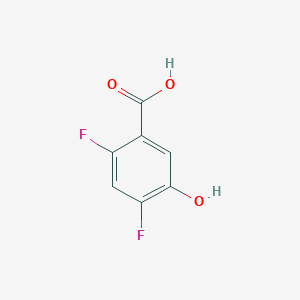

2,4-Difluoro-5-hydroxybenzoic acid

Overview

Description

“2,4-Difluoro-5-hydroxybenzoic acid” is a chemical compound with the molecular formula C7H4F2O3 . It is a type of fluoroquinolone (FQ), which are effective antibacterial agents for treating infections caused by Gram-negative microorganisms .

Synthesis Analysis

A practical synthesis of a similar compound, “3-chloro-2,4-difluoro-5-hydroxybenzoic acid”, has been reported . The synthesis process involves nitration, esterification, reduction of NO2, diazotization, and hydrolysis, with an overall yield of 70% . This compound is a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs .

Scientific Research Applications

Synthesis of Antimicrobial Compounds

2,4-Difluoro-5-hydroxybenzoic acid is utilized as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis method involving nitration, esterification, and other steps has been developed, yielding a 70% overall yield and demonstrating improved yield and controllable reaction conditions (Zhang et al., 2020).

Biosynthesis of Value-Added Bioproducts

4-Hydroxybenzoic acid (4-HBA), closely related to this compound, is emerging as a versatile intermediate for several bioproducts with applications in various sectors such as food and pharmacy. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA and its derivatives for high-value bioproducts (Wang et al., 2018).

Functionalization in Organic Chemistry

The functionalization of various difluorophenols, including this compound, into hydroxybenzoic acids showcases the potential of organometallic approaches in diversity-oriented synthesis. This research demonstrates the flexibility and efficiency in modifying compounds for various scientific applications (Marzi et al., 2004).

Role in Antioxidant and Antimicrobial Activities

Studies on derivatives of hydroxybenzoic acid, including compounds similar to this compound, have revealed their potential in exhibiting antioxidant and antimicrobial activities. This opens avenues for their application in dietary supplements and pharmaceuticals (Kalinowska et al., 2021).

Continuous Flow Synthesis in Pharmaceutical Industry

This compound is valuable in the pharmaceutical industry for the synthesis of trifluorobenzoic acid, showcasing its utility in continuous microflow processes for the production of high-purity pharmaceutical intermediates (Deng et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “4,5-Difluoro-2-hydroxybenzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Fluoroquinolones, including “2,4-Difluoro-5-hydroxybenzoic acid”, are a focus of pharmaceutical research due to their strong antimicrobial activities . Developing new 3-quinolinecarboxylic acid derivatives as novel antimicrobial agents with improved activity, superior pharmacokinetic properties, and satisfactory bacterial resistance is an important area of research .

Mechanism of Action

Target of Action

It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is known to interact with p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of aromatic compounds in certain bacteria .

Mode of Action

Based on its structural similarity to 2,4-dihydroxybenzoic acid, it can be hypothesized that it may interact with its target enzyme in a similar manner, potentially leading to changes in the enzyme’s activity .

Biochemical Pathways

It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is involved in the degradation of aromatic compounds in certain bacteria . It’s plausible that 2,4-Difluoro-5-hydroxybenzoic acid might affect similar pathways.

Result of Action

It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is known to interact with p-hydroxybenzoate hydroxylase, potentially leading to changes in the enzyme’s activity .

Action Environment

It’s structurally similar compound, 2,4-dihydroxybenzoic acid, is known to interact with p-hydroxybenzoate hydroxylase, an enzyme found in certain bacteria . This suggests that the compound’s action might be influenced by the presence of these bacteria and potentially other environmental factors.

properties

IUPAC Name |

2,4-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLGKUJNINMMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

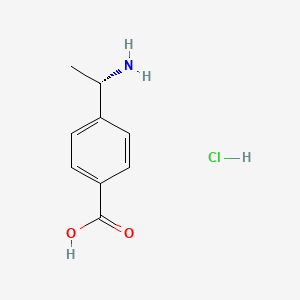

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

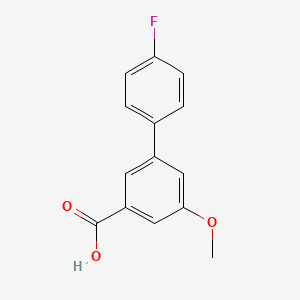

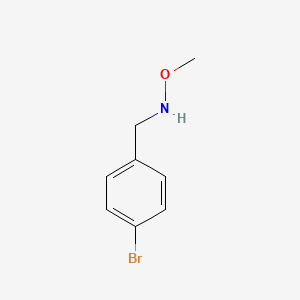

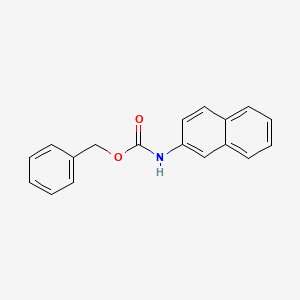

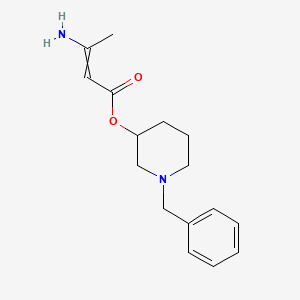

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3166998.png)

![N-[(5-Methyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine](/img/structure/B3167014.png)

![4-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167054.png)